9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Overview
Description
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol, also known as tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. Tacrine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism Of Action
Tacrine acts as an acetylcholinesterase inhibitor, which means that it inhibits the enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol increases the levels of acetylcholine in the brain, which improves cognitive function. Tacrine also increases the levels of dopamine in the brain, which improves the symptoms of Parkinson's disease.
Biochemical And Physiological Effects
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease, Parkinson's disease, and schizophrenia. Tacrine also improves the symptoms of Parkinson's disease by increasing dopamine levels in the brain. However, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has been associated with some adverse effects, including hepatotoxicity, gastrointestinal disturbances, and cholinergic side effects.
Advantages And Limitations For Lab Experiments
Tacrine is a useful tool for studying the role of acetylcholine and dopamine in neurological disorders. Tacrine can be used to study the biochemical and physiological effects of acetylcholinesterase inhibition and dopamine modulation. However, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has some limitations for lab experiments, including its hepatotoxicity and cholinergic side effects, which can affect the results of experiments.
Future Directions
There are several future directions for 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol research. One direction is to develop new 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol derivatives that have improved therapeutic efficacy and reduced adverse effects. Another direction is to study the mechanisms of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol-induced hepatotoxicity and develop strategies to mitigate this adverse effect. Additionally, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol can be used as a tool to study the role of acetylcholine and dopamine in other neurological disorders, such as Huntington's disease and multiple sclerosis.
Scientific Research Applications
Tacrine has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol acts as an acetylcholinesterase inhibitor and increases the levels of acetylcholine in the brain, which improves cognitive function. Tacrine has also been studied for its potential therapeutic applications in Parkinson's disease and schizophrenia. Tacrine has been shown to improve the symptoms of Parkinson's disease by increasing dopamine levels in the brain. In schizophrenia, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has been shown to improve cognitive function and reduce negative symptoms.
properties
IUPAC Name |
9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXMERFRYSFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909065 | |
Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |
CAS RN |
104628-17-3 | |
Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104628173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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